
Pitolisant Hydrochloride
Übersicht
Beschreibung
Pitolisant hydrochloride is a selective antagonist and inverse agonist of the histamine H3 receptor. It is primarily used to treat narcolepsy, a chronic neurological disorder characterized by excessive daytime sleepiness, abnormal REM sleep manifestations, sleep paralysis, and hypnagogic hallucinations . By blocking histamine autoreceptors, this compound enhances the activity of histaminergic neurons, increasing the signaling of other neurotransmitters in the brain .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Pitolisant-Hydrochlorid beinhaltet die Reaktion von Piperidin mit 1-Brom-3-chlorpropan. Das Gemisch wird auf 60 °C erhitzt und 10 Minuten lang gerührt. Anschließend wird Piperidin hinzugefügt, und das Gemisch wird unter Rühren belassen, bis die Reaktion abgeschlossen ist . Ein weiteres Verfahren umfasst die Gewinnung von Pitolisant-Base aus Piperidin und 3-Chlorpropanol in Gegenwart von Kaliumiodid .
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für Pitolisant-Hydrochlorid umfassen die Herstellung von festen Dispersionen. Dabei wird zunächst Pitolisant-Salze in einem Lösungsmittel bereitgestellt, mit einer Base neutralisiert, um Pitolisant zu erhalten, mit Hydrochlorid behandelt, um eine Pitolisant-Hydrochlorid-Lösung zu erhalten, und pharmazeutisch akzeptable Hilfsstoffe hinzugefügt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Pitolisant-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Acetonitril, Ameisensäure und Kaliumiodid . Die Bedingungen beinhalten oft bestimmte Temperaturen und Rührzeiten, um vollständige Reaktionen sicherzustellen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Pitolisant-Base und ihr Hydrochloridsalz .
Wissenschaftliche Forschungsanwendungen
Treatment of Narcolepsy
Pitolisant hydrochloride is primarily used for managing narcolepsy, particularly in patients experiencing excessive daytime sleepiness and cataplexy. Studies have shown that pitolisant significantly reduces the frequency of cataplectic attacks and improves overall daytime alertness.
- Efficacy : In clinical trials, pitolisant demonstrated a substantial reduction in the Epworth Sleepiness Scale (ESS) scores, indicating improved wakefulness. For instance, a study reported a mean ESS score decrease of 4.6 ± 0.6 after 12 months of treatment .
- Cataplexy Reduction : The frequency of cataplexy episodes decreased significantly in patients treated with pitolisant compared to placebo, with reductions of up to 76% for complete cataplexy episodes .
Long-term Safety and Efficacy
Long-term studies indicate that pitolisant is well tolerated over extended periods. A study involving 102 patients showed that two-thirds experienced significant benefits from long-term treatment, although some discontinued due to perceived insufficient efficacy .
Case Study 1: Long-term Use in Narcoleptic Patients
In a longitudinal trial assessing the long-term effects of pitolisant on narcoleptic patients, participants underwent a titration period followed by stable dosing. The study confirmed that pitolisant maintained its efficacy over time, with most patients reporting sustained improvements in symptoms .
Case Study 2: Abuse Potential Evaluation
A separate study evaluated the abuse potential of pitolisant compared to other stimulants like phentermine. Results indicated that pitolisant exhibited an abuse potential profile similar to placebo, suggesting a low risk for misuse .
Summary of Findings
Study Aspect | Findings |
---|---|
Primary Indication | Excessive daytime sleepiness and cataplexy in narcolepsy |
Mechanism | H3 receptor inverse agonist/antagonist |
Efficacy on ESS Score | Mean decrease of 4.6 ± 0.6 after 12 months |
Reduction in Cataplexy Episodes | Up to 76% reduction reported |
Long-term Tolerability | Well-tolerated; some discontinuation due to efficacy concerns |
Abuse Potential | Similar to placebo; low risk for misuse |
Wirkmechanismus
Pitolisant hydrochloride acts as an antagonist and inverse agonist at the histamine H3 receptor. By blocking histamine autoreceptors, it enhances the activity of histaminergic neurons, increasing the signaling of other neurotransmitters in the brain . This mechanism helps improve wakefulness and reduce excessive daytime sleepiness in patients with narcolepsy .
Vergleich Mit ähnlichen Verbindungen
Modafinil: Another medication used to treat narcolepsy, but with a different mechanism of action.
Sodium oxybate: Used to treat cataplexy and excessive daytime sleepiness in narcolepsy patients.
Methylphenidate: A stimulant used to treat attention deficit hyperactivity disorder and narcolepsy.
Uniqueness of Pitolisant Hydrochloride: this compound is unique in its mechanism of action as a histamine H3 receptor antagonist and inverse agonist. Unlike other medications, it enhances histaminergic activity in the brain, which plays a crucial role in maintaining wakefulness . Additionally, it has minimal abuse potential compared to other narcolepsy treatments .
Biologische Aktivität
Pitolisant hydrochloride, a selective antagonist and inverse agonist of the histamine H3 receptor, has garnered attention for its biological activity, particularly in the context of sleep disorders such as narcolepsy. This article delves into its mechanisms of action, pharmacological effects, and relevant research findings, supported by data tables and case studies.
Pitolisant acts primarily by blocking H3 autoreceptors, which leads to increased levels of histamine and other neurotransmitters in the synaptic cleft. This mechanism enhances the activity of histaminergic neurons, contributing to its wake-promoting effects.
- H3 Receptor Activity : Pitolisant exhibits high-affinity binding to the human H3 receptor (Ki = 0.16 nM) and functions as an inverse agonist (EC50 = 1.5 nM) .
- Neurotransmitter Modulation : It modulates the release of acetylcholine, noradrenaline, and dopamine in the brain but does not increase dopamine release in the striatum .
Neurophysiological Studies
Research has shown that pitolisant influences neuronal activity in various brain regions. A study utilizing in vivo calcium imaging demonstrated that pitolisant increased synchronous activity among excitatory neurons while decreasing activity in others within the perirhinal cortex (PRh) . This dual effect may contribute to enhanced cognitive functions such as learning and memory.
Table 1: Effects of Pitolisant on Neuronal Activity
Neuron Type | Effect of Pitolisant | Statistical Significance |
---|---|---|
Excited Neurons | Increased Activity | P < 0.05 |
Inhibited Neurons | Decreased Activity | P < 0.05 |
Stable Neurons | No Significant Change | P = 0.206 |
Clinical Applications
Pitolisant is primarily approved for treating narcolepsy in adults. Its efficacy has been evaluated in various clinical trials:
- Phase III Trials : Clinical studies have reported significant improvements in excessive daytime sleepiness (EDS) among patients with narcolepsy when treated with pitolisant compared to placebo .
- Case Study Insights : A retrospective analysis indicated that patients experienced a notable reduction in EDS scores after 12 weeks of treatment with pitolisant, highlighting its potential as a long-term management option for narcolepsy .
Comparative Studies
A comparative study involving pitolisant and traditional stimulants revealed that while both improved wakefulness, pitolisant exhibited a more favorable side effect profile, particularly with respect to cardiovascular effects .
Table 2: Comparison of Pitolisant with Traditional Stimulants
Parameter | Pitolisant | Traditional Stimulants |
---|---|---|
Efficacy on EDS | High | Moderate |
Cardiovascular Side Effects | Minimal | Significant |
Duration of Effect | Long-lasting | Short-lived |
Eigenschaften
IUPAC Name |
1-[3-[3-(4-chlorophenyl)propoxy]propyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO.ClH/c18-17-9-7-16(8-10-17)6-4-14-20-15-5-13-19-11-2-1-3-12-19;/h7-10H,1-6,11-15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFKECRRMPOAQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOCCCC2=CC=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238098 | |
Record name | Ciproxidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
903576-44-3 | |
Record name | Ciproxidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0903576443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ciproxidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[3-[3-(4-Chlorophenyl)propoxy]propyl]piperidine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PITOLISANT HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV33CH63HI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.